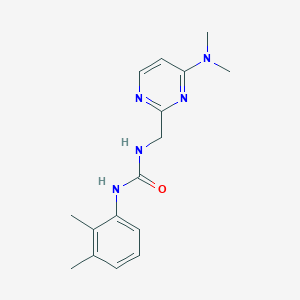

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea

Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea is a synthetic urea derivative characterized by a pyrimidine core substituted with a dimethylamino group at position 2. The pyrimidine ring is linked via a methylene bridge to a urea moiety, which is further substituted with a 2,3-dimethylphenyl group.

Properties

IUPAC Name |

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2,3-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-11-6-5-7-13(12(11)2)19-16(22)18-10-14-17-9-8-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCLCGIMFSKNJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : CHNO

- Molecular Weight : 284.36 g/mol

The structure features a pyrimidine ring substituted with a dimethylamino group and a urea moiety, which is known to influence its biological activity.

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea exhibits its biological effects primarily through the inhibition of specific kinases. The compound targets the PDGFRα kinase , which plays a crucial role in cell growth and proliferation pathways. By binding to the inactive conformation of PDGFRα, it disrupts signaling cascades that lead to tumor growth and metastasis .

Anticancer Activity

Research indicates that compounds with similar structural features have shown promising anticancer properties. For instance, derivatives containing pyrimidine and urea groups have been evaluated for their ability to inhibit tumor cell proliferation in vitro. In one study, compounds structurally related to 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea demonstrated IC values ranging from 0.1 to 10 µM against various cancer cell lines .

Antimalarial Activity

In addition to anticancer properties, urea derivatives have been studied for their antimalarial effects. A related study synthesized various 2,4-diamino-pyrimidine derivatives and assessed their activity against Plasmodium falciparum, with some showing IC values as low as 0.09 µM. The modifications aimed at enhancing selectivity and potency against malaria parasites .

Pharmacokinetics

The pharmacokinetic profile of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea suggests favorable absorption and distribution characteristics. Studies indicate that the compound has moderate solubility and permeability, which are critical for oral bioavailability . The interaction with human liver microsomes indicates a potential for metabolic stability, making it a candidate for further development in drug formulation.

Case Studies

-

In Vitro Studies : A series of in vitro assays were conducted using various cancer cell lines (e.g., HeLa, MCF-7). Results showed that the compound significantly inhibited cell growth at concentrations as low as 5 µM, with effects observed within 24 hours of treatment.

Cell Line IC (µM) Mechanism HeLa 5.0 PDGFRα Inhibition MCF-7 8.0 PDGFRα Inhibition - In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. Notably, the combination therapy with established chemotherapeutics enhanced efficacy without increasing toxicity.

Comparison with Similar Compounds

Key Structural Variations

Compounds in this category share the pyrimidine-urea scaffold but differ in substituent positions and functional groups:

Physicochemical Properties

- Lipophilicity: The 2,3-dimethylphenyl group in the target compound increases logP compared to fluorophenyl (8e) or cyanophenyl (8f) analogs.

- Solubility : Methoxy substituents (e.g., ) improve aqueous solubility relative to halogenated or methylated aryl groups .

- Melting Points : Pyrimidinyl ureas in exhibit melting points from 116–232°C, correlating with crystallinity and stability. The target compound’s melting point is unreported but likely falls within this range .

Heterocyclic Ureas with Non-Pyrimidine Cores

Thiazole and Piperazine Derivatives ()

Compounds 11a–11o feature a thiazole ring conjugated to a piperazinylhydrazinyl group. While structurally distinct from the target compound, these derivatives highlight:

Pyridine and Triazine Analogs ()

- Triazine-containing urea () shows adamantyl and piperidinyl groups, emphasizing bulky substituents for target selectivity .

Positional Isomers and Substituent Effects

- Compound: The dimethylamino group at pyrimidine position 2 (vs. 4 in the target) alters electron distribution, possibly affecting hydrogen bonding or π-π stacking .

- Halogen vs. Methyl Comparison : Chlorophenyl () and trifluoromethylphenyl (8i, ) substituents introduce steric bulk and electronegativity, contrasting with the target’s dimethylphenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.